4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid
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Overview
Description
4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid, also known as EIPMA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. EIPMA is a derivative of indole-3-acetic acid, a plant hormone involved in growth and development. EIPMA has been found to have a variety of biological effects, making it a promising candidate for further study.
Mechanism of Action
The exact mechanism of action of 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cell growth and proliferation. 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid has also been shown to activate certain signaling pathways involved in apoptosis and immune function.
Biochemical and Physiological Effects:
4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid has been found to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells and the immune system, studies have shown that 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid can also inhibit the growth of bacteria and fungi. 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid has also been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid is that it is a synthetic compound, which means that it can be easily produced in large quantities for use in laboratory experiments. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to design experiments that specifically target its effects.
Future Directions
There are many potential future directions for research on 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid. One area of interest is its potential as a cancer therapy, particularly in combination with other drugs. Another area of research could focus on its effects on the immune system, and its potential applications in the treatment of autoimmune diseases. Additionally, further studies could investigate its effects on oxidative stress and its potential as a treatment for related diseases.
Synthesis Methods
4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid can be synthesized through a multi-step process involving the reaction of indole-3-acetic acid with various reagents. One common method involves the use of ethyl bromoacetate and sodium hydride to form the intermediate compound, which is then reacted with 4-ethoxyphenylboronic acid to yield the final product.
Scientific Research Applications
4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid has been studied for its potential applications in a variety of scientific fields. One area of research has focused on its ability to inhibit the growth of cancer cells. Studies have shown that 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new cancer therapies.
Another area of research has focused on 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid's effects on the immune system. Studies have shown that 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid can stimulate the production of cytokines, which are important signaling molecules involved in the immune response. This suggests that 4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid may have potential applications in the development of immunotherapies for a variety of diseases.
properties
IUPAC Name |
4-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-2-25-14-9-7-13(8-10-14)19(22)11-16(20(23)24)17-12-21-18-6-4-3-5-15(17)18/h3-10,12,16,21H,2,11H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQQZCARNHZPPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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